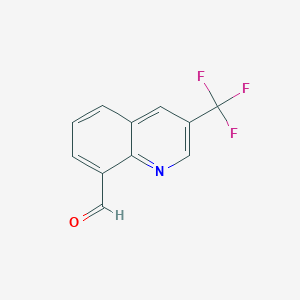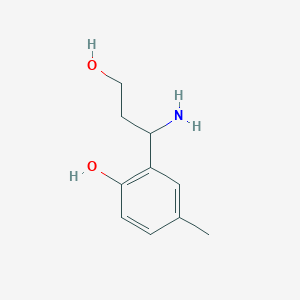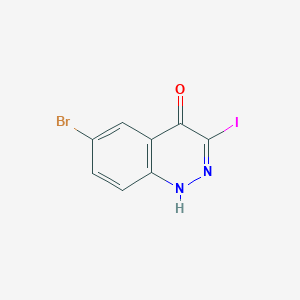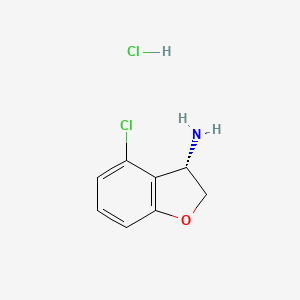
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves the sulfonation of azulene derivatives followed by formylation and esterification reactions. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and esterification processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .
Aplicaciones Científicas De Investigación
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s azulene structure allows it to interact with biological membranes and proteins, potentially modulating their functions. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl sulfone
- Ethyl isopropyl sulfone
- Isopropyl methyl sulfone
- m-Chlorophenyl isopropyl sulfone
- 1-Isopropyl-1H-benzimidazole-2-sulfonic acid
- 4-Isopropyl-2-methylbenzene-1-sulfonic acid
- 3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester
Uniqueness
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and physical properties compared to other sulfonate compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C18H22O4S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
propan-2-yl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C18H22O4S/c1-11(2)14-7-6-13(5)18-16(8-14)15(10-19)9-17(18)23(20,21)22-12(3)4/h6-12H,1-5H3 |
Clave InChI |
CFPRRVIZOVXYIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)


![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)




